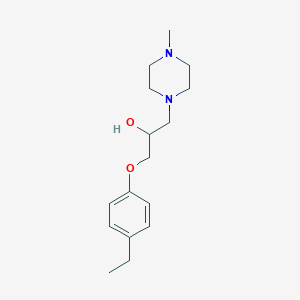

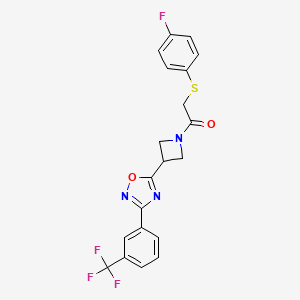

![molecular formula C13H13NO3 B2927284 2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one CAS No. 1436078-64-6](/img/structure/B2927284.png)

2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one is a chemical compound with potential applications in scientific research. It is also known as BPAHP, and its chemical formula is C13H13NO3. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied by researchers.

Applications De Recherche Scientifique

Heterocyclization and Organic Synthesis

One application involves the use of prop-2-ynyl alcohols and amines in heterocyclization reactions. The ButOK-promoted reaction of prop-2-ynyl alcohols with nitroalkenes yields 3-methylenetetrahydrofurans and 3,4-dihydropyrans with high diastereoselectivity. This methodology offers a route for the synthesis of heterocyclic compounds, which are valuable intermediates in organic synthesis and drug development (Dumez, Rodriguez, & Dulcere, 1997).

Photopolymerization

Alkoxyamine compounds bearing chromophore groups have been developed for photoinitiated polymerization. These compounds decompose under UV irradiation to generate radicals, facilitating nitroxide-mediated photopolymerization (NMP2). This approach is significant for developing new polymeric materials with tailored properties (Guillaneuf et al., 2010).

Ring-Opening Polymerization

Aminoalcohols have been used as initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP), demonstrating the compatibility of unprotected hydroxyl groups in polymer synthesis. This technique allows for the production of telechelic polymers and block copolymers, expanding the toolbox for designing functional polymers (Bakkali-Hassani et al., 2018).

Catalysis and Synthesis

Propargyl and alkyne groups are pivotal in catalysis and synthetic chemistry, as illustrated by the selective initiation from unprotected aminoalcohols for polymerization and the synthesis of compounds like Glufosinate via hydroformylation-amidocarbonylation. These methodologies underscore the versatility of alkyne functional groups in synthesizing complex molecules and agricultural chemicals (Sakakura, Huang, & Tanaka, 1991).

Propriétés

IUPAC Name |

2-[[but-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-5-7-14(6-4-2)9-11-8-12(15)13(16)10-17-11/h2,8,10,16H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGWVHUTSZSYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN(CC#C)CC1=CC(=O)C(=CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

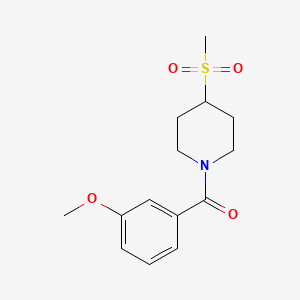

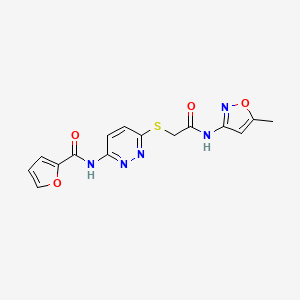

![8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2927205.png)

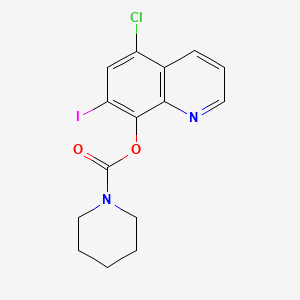

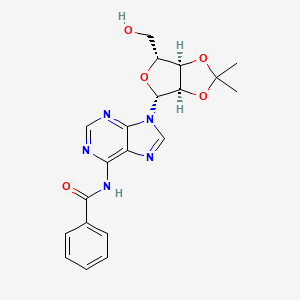

![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)

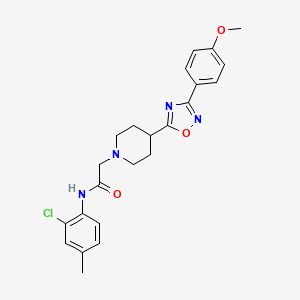

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2927209.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2927213.png)

![6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2927214.png)

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927219.png)

![8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate](/img/structure/B2927223.png)